Endocrine Disruption Potency: 4-Pentylphenol Exhibits Intermediate Estrogenic Activity Relative to Longer-Chain Analogs
In a comparative in vivo uterotrophic assay in ovariectomized Sprague-Dawley rats, 4-pentylphenol demonstrated a threshold for CaBP-9K mRNA expression induction at a dose of 400 mg/kg/d [1]. This contrasts with the more potent 4-tert-octylphenol, which induced expression at doses as low as 50 mg/kg/d, and 4-nonylphenol, which showed effects at 200 mg/kg/d. In the in vitro MCF-7 cell proliferation (E-screen) assay, 4-pentylphenol exhibited estrogenic activity only at higher concentrations, with the most potent analogs (4-tert-octylphenol and 4-nonylphenol) producing detectable effects at 1 and 10 μM, respectively [1]. This intermediate potency profile defines a specific niche for 4-pentylphenol in EDC research, where it serves as a model compound with moderate but detectable estrogenic activity.
| Evidence Dimension | In vivo estrogenic potency: CaBP-9K mRNA induction threshold in ovariectomized rats |
|---|---|
| Target Compound Data | 400 mg/kg/d (minimum effective dose) |
| Comparator Or Baseline | 4-tert-Octylphenol: 50 mg/kg/d; 4-Nonylphenol: 200 mg/kg/d |
| Quantified Difference | 8-fold higher threshold than 4-tert-octylphenol, 2-fold higher than 4-nonylphenol |
| Conditions | 3-day oral gavage in ovariectomized Sprague-Dawley rats; CaBP-9K mRNA measured via dot blot assay |
Why This Matters
For endocrine disruption research and environmental monitoring programs, 4-pentylphenol provides a defined, moderate-activity reference standard that bridges the potency gap between weak and strong alkylphenol xenoestrogens.
- [1] Seung Jun Kwack et al. Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo. J Toxicol Environ Health A. 2002 Mar;65(5-6):419-31. View Source
